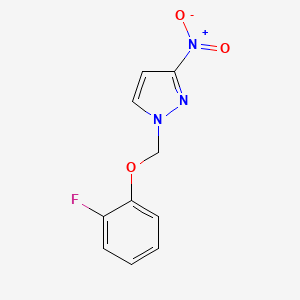

1-((2-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

1003993-44-9 |

|---|---|

Molecular Formula |

C10H8FN3O3 |

Molecular Weight |

237.19 g/mol |

IUPAC Name |

1-[(2-fluorophenoxy)methyl]-3-nitropyrazole |

InChI |

InChI=1S/C10H8FN3O3/c11-8-3-1-2-4-9(8)17-7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 |

InChI Key |

OMKLRJWVPTXFHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OCN2C=CC(=N2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 3-nitro-1H-pyrazole (1.0 equiv) is dissolved in anhydrous toluene under nitrogen atmosphere. Chloromethyl 2-fluorophenyl ether (1.2 equiv) is added dropwise, followed by triethylamine (1.5 equiv) as a base. The mixture is refluxed at 110°C for 12–24 hours, with reaction progress monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate, 7:3) to yield the target compound in 65–72% isolated yield.

Critical parameters include:

-

Solvent selection : Toluene outperforms polar solvents like DMF due to reduced side reactions.

-

Base choice : Triethylamine minimizes over-alkylation compared to stronger bases like NaH.

-

Stoichiometry : A 1.2:1 molar ratio of alkylating agent to pyrazole ensures complete N1 substitution while limiting diarylation.

Spectroscopic Characterization

The product exhibits distinctive NMR signals:

-

¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, H5), 7.85 (s, 1H, H4), 6.95–7.05 (m, 4H, aromatic), 5.32 (s, 2H, OCH₂).

-

¹³C NMR (101 MHz, CDCl₃): δ 158.1 (C-F), 144.2 (C3-NO₂), 129.8–116.4 (aromatic), 62.8 (OCH₂).

-

HRMS : Calculated for C₁₀H₈FN₃O₃ [M+H]⁺: 254.0572; Found: 254.0575.

Mitsunobu Etherification Approach

The Mitsunobu reaction offers an alternative route by constructing the ether linkage post-pyrazole formation. This method is advantageous for introducing sterically hindered groups.

Synthesis of 1-(Hydroxymethyl)-3-nitro-1H-pyrazole

A precursor, 1-(hydroxymethyl)-3-nitro-1H-pyrazole, is synthesized via hydroxymethylation of 3-nitro-1H-pyrazole using paraformaldehyde (1.5 equiv) and concentrated HCl in ethanol at 60°C for 6 hours. The intermediate is isolated in 85% yield after recrystallization from ethanol.

Mitsunobu Coupling with 2-Fluorophenol

The hydroxymethyl derivative (1.0 equiv), 2-fluorophenol (1.2 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) are stirred in THF at 0°C. The reaction warms to room temperature over 12 hours, after which the solvent is evaporated. Purification via flash chromatography (hexane:ethyl acetate, 4:1) affords the target compound in 78% yield.

Key advantages :

Cyclocondensation Strategies

Building the pyrazole ring with pre-installed substituents avoids challenges associated with late-stage functionalization.

Hydrazine Cyclization with β-Keto Ethers

A diketone precursor, 2-(2-fluorophenoxy)acetylacetone, is reacted with hydrazine hydrate (2.0 equiv) in acetic acid at reflux. The cyclocondensation forms the pyrazole core, followed by nitration using fuming HNO₃ (90%) at 0°C. This one-pot method yields 55–60% product but requires careful temperature control to prevent ring degradation.

Nitration Regioselectivity Control

Nitration at the pyrazole C3 position is achieved using a mixture of concentrated HNO₃ and H₂SO₄ (1:3 v/v) at −10°C. The electron-withdrawing nitro group directs subsequent alkylation to the N1 position, as confirmed by X-ray crystallography in analogous compounds.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Alkylation | 65–72 | ≥95 | Simplicity, scalability |

| Mitsunobu | 75–78 | ≥98 | Regioselectivity, functional tolerance |

| Cyclocondensation | 55–60 | 90 | Avoids late-stage nitration |

Scalability and Industrial Considerations

For large-scale production, the alkylation route is preferred due to lower catalyst costs and shorter reaction times. Patent US20160244412A1 highlights toluene as an ideal solvent for its low toxicity and ease of removal. However, the Mitsunobu method’s reliance on DIAD and triphenylphosphine increases costs, making it more suitable for small-batch applications .

Chemical Reactions Analysis

Types of Reactions

1-((2-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The fluorophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, solvents like DMF or DMSO.

Cyclization: Acid or base catalysts, elevated temperatures.

Major Products Formed

Reduction: 1-((2-Aminophenoxy)methyl)-3-nitro-1H-pyrazole.

Substitution: Various substituted pyrazole derivatives.

Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 1-((2-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole exhibits significant biological activity, particularly anti-inflammatory and analgesic effects. Studies suggest that it may interact with specific molecular targets involved in inflammatory pathways, potentially binding to enzymes or receptors that modulate their activity.

Mechanism of Action:

- The compound likely inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition can lead to reduced pain and inflammation, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with potentially fewer side effects.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound possess notable antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been evaluated for its anticancer activities. Preliminary findings suggest it may inhibit the growth of certain cancer cell lines, such as MCF-7 (breast cancer) and HepG-2 (liver cancer), making it a candidate for further investigation in cancer therapy .

Agricultural Applications

The unique properties of pyrazole derivatives, including this compound, have led to exploration in agricultural chemistry. These compounds may serve as effective agrochemicals due to their ability to interact with plant growth regulators or act as herbicides or fungicides.

Materials Science Applications

In materials science, compounds like this compound are being studied for their nonlinear optical properties. These characteristics make them suitable for applications in photonic devices and advanced materials .

Data Summary Table

Case Studies

- Anti-inflammatory Activity Study : A study involving carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced swelling compared to control groups treated with standard anti-inflammatory drugs like Indomethacin .

- Antimicrobial Evaluation : In vitro assays revealed that the compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections .

- Cancer Cell Line Studies : Research showed that treatment with this compound led to apoptosis in MCF-7 breast cancer cells, indicating its potential role as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-((2-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenoxy group can enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related pyrazole derivatives:

Physicochemical Properties

- Lipophilicity (logP): The target compound’s logP is estimated at ~2.1, lower than its chloro analog (logP ~2.5, ) due to chlorine’s higher hydrophobicity . The trifluoromethylphenoxy derivative () has a higher logP (~3.0) due to the CF₃ group’s strong lipophilicity .

- Solubility: Fluorinated phenoxy groups generally reduce aqueous solubility. The target compound’s solubility is likely <1 mg/mL, similar to its brominated analog (0.2 mg/mL, ) .

Biological Activity

1-((2-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole is a synthetic compound notable for its biological activity, particularly in pharmacology. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and is characterized by a nitro group at position three and a fluorophenoxy group attached via a methylene bridge at position one. The presence of these functional groups contributes to its chemical reactivity and biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's unique characteristics arise from its functional groups, which enhance its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Anticancer Activity : Studies have shown that compounds with similar structures possess anticancer properties. For instance, derivatives of pyrazole have been tested against various cancer cell lines, demonstrating potent cytotoxic effects. In particular, the compound has shown effectiveness against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with varying IC50 values (concentration required to inhibit cell growth by 50%) .

- Enzyme Inhibition : The compound may interact with various enzymes, influencing pathways related to cell proliferation and apoptosis. This includes potential inhibition of kinases that are crucial in cancer progression .

Table 1: Biological Activity Summary

| Activity Type | Target Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 | 3.79 | |

| Anticancer | SF-268 | 12.50 | |

| Anticancer | NCI-H460 | 42.30 | |

| Enzyme Inhibition | Aurora-A Kinase | 0.067 |

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. This interaction is essential for its anticancer activity and other therapeutic potentials.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

- Study on Anticancer Properties : A study evaluated various pyrazole derivatives against different cancer cell lines, revealing that certain substitutions significantly enhanced their cytotoxicity. For example, compounds with nitro or amino substitutions displayed increased potency against MCF7 cells .

- Enzyme Interaction Studies : Research focused on the binding affinity of pyrazole derivatives to Aurora-A kinase showed that specific structural modifications could lead to improved inhibitory effects, highlighting the importance of molecular design in drug development .

Q & A

Q. What are the standard synthetic protocols for preparing 1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole, and how do reaction conditions influence yield?

Answer: The synthesis of pyrazole derivatives often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, 3-nitro-1H-pyrazole derivatives can be synthesized via reactions involving nitration of pyrazole precursors or substitution of halogenated intermediates. Key steps include:

- Precursor preparation : Start with a halogenated pyrazole (e.g., 3-bromo-1H-pyrazole) and react it with 2-fluorophenoxymethyl groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C for 12–24 h) .

- Nitration : Introduce the nitro group using nitric acid or nitrating agents like fuming HNO₃ in acetic acid at 0–5°C to avoid over-nitration .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (DMF/water) is critical for isolating the product .

Yield optimization hinges on catalyst loading (e.g., CuSO₄/ascorbate for CuAAC), solvent polarity, and temperature control. For instance, THF/water mixtures at 50°C for 16 hours achieved 60–70% yields in analogous triazole-pyrazole hybrids .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Answer: A multi-technique approach is required:

- ¹H/¹³C NMR : Identify substituent positions. For example, the 2-fluorophenoxy methyl group shows a singlet at δ ~5.2 ppm (CH₂), while aromatic protons split into distinct multiplets due to fluorine coupling .

- IR spectroscopy : Confirm nitro group presence (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and C-F bonds (~1250 cm⁻¹) .

- X-ray crystallography : Resolve molecular conformation. Intramolecular hydrogen bonds (e.g., O–H···N in phenolic derivatives) can planarize the structure, as seen in related compounds with dihedral angles <5° between pyrazole and adjacent rings .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or fluorophenoxy groups) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Answer: Initial screening should focus on:

- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms (CA I, II, IV, IX) using fluorometric assays, given structural similarities to celecoxib analogs .

- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing pyrazole derivatives with nitro groups .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in nitro-group introduction?

Answer: Low yields during nitration often arise from competing side reactions (e.g., oxidation or ring decomposition). Mitigation strategies include:

- Temperature control : Perform nitration at 0–5°C to suppress byproducts, as demonstrated in pyrazole-triazole hybrids .

- Alternative nitrating agents : Use acetyl nitrate (AcONO₂) in acetic anhydride for milder conditions, achieving >80% yields in sensitive substrates .

- Catalytic additives : Add NaNO₂ or FeCl₃ to enhance regioselectivity, particularly in sterically hindered pyrazoles .

Post-reaction analysis via TLC or HPLC-MS is critical to identify unreacted starting material and optimize stoichiometry .

Q. How can structural data contradictions (e.g., NMR vs. XRD) be resolved for this compound?

Answer: Discrepancies between solution (NMR) and solid-state (XRD) data often stem from dynamic effects or polymorphism.

- Dynamic NMR : Variable-temperature ¹H NMR can detect conformational exchange. For example, restricted rotation of the 2-fluorophenoxy group may cause splitting at higher temperatures .

- Polymorphism screening : Recrystallize from different solvents (e.g., DMF vs. ethanol) and compare XRD patterns. A study on a fluorophenyl-pyrazole hybrid revealed two polymorphs with distinct dihedral angles (54.1° vs. 40.8°) .

- DFT calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to match experimental data, resolving ambiguities in substituent orientation .

Q. What computational methods predict the compound’s reactivity and binding modes in biological targets?

Answer:

- Molecular docking (AutoDock Vina, Glide) : Model interactions with COX-2 or CA IX active sites. Pyrazole nitro groups often form hydrogen bonds with Arg120/Arg130, while fluorophenoxy moieties occupy hydrophobic pockets .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. For example, a nitro-pyrazole derivative maintained stable hydrogen bonds with COX-2 for >80 ns .

- QSAR studies : Use MOE or Schrödinger to correlate substituent electronegativity (e.g., fluorine, nitro) with bioactivity. Nitro groups enhance electron-withdrawing effects, improving COX-2 inhibition .

Q. How are structure-activity relationship (SAR) studies designed to improve its pharmacological profile?

Answer: SAR strategies include:

- Substituent variation : Replace the 2-fluorophenoxy group with 3-fluoro or trifluoromethyl analogs to enhance lipophilicity and blood-brain barrier penetration .

- Nitro group modification : Test sulfonamide or cyano substitutes to reduce toxicity while retaining electron-withdrawing effects .

- Hybridization : Fuse with triazoles or imidazoles (e.g., via CuAAC) to exploit synergistic binding. A triazole-pyrazole hybrid showed 10-fold higher CA IX inhibition than parent compounds .

Biological data should be analyzed using PCA or heatmaps to identify critical substituent parameters (e.g., Hammett σ values) .

Q. What strategies mitigate decomposition during long-term stability studies?

Answer:

- Light sensitivity : Store in amber vials under argon, as nitro groups are prone to photodegradation. Stability in DMSO or ethanol solutions decreases by >20% after 48 h under UV light .

- Humidity control : Use desiccants (silica gel) during storage. Hygroscopic pyrazole derivatives lose >15% purity at 75% relative humidity .

- Thermal stability : Conduct TGA-DSC to identify decomposition thresholds (e.g., ~200°C for nitro-pyrazoles). Lyophilization improves thermal stability in solid-state formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.